molecular formula C9H13N3O3S2 B12183972 (2E)-N-cyclopropyl-4-methyl-2-[(methylsulfonyl)imino]-2,3-dihydro-1,3-thiazole-5-carboxamide

(2E)-N-cyclopropyl-4-methyl-2-[(methylsulfonyl)imino]-2,3-dihydro-1,3-thiazole-5-carboxamide

Cat. No.: B12183972
M. Wt: 275.4 g/mol
InChI Key: ORNNLPYGSCGZJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-N-cyclopropyl-4-methyl-2-[(methylsulfonyl)imino]-2,3-dihydro-1,3-thiazole-5-carboxamide is a complex organic compound with a unique structure that includes a cyclopropyl group, a thiazole ring, and a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-cyclopropyl-4-methyl-2-[(methylsulfonyl)imino]-2,3-dihydro-1,3-thiazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiazole ring, introduction of the cyclopropyl group, and the addition of the methylsulfonyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-cyclopropyl-4-methyl-2-[(methylsulfonyl)imino]-2,3-dihydro-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thiazole ring or the methylsulfonyl group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are critical for controlling the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving thiazole-containing compounds.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (2E)-N-cyclopropyl-4-methyl-2-[(methylsulfonyl)imino]-2,3-dihydro-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Chloromethcathinone: A stimulant drug with a similar structural motif.

    4,4’-Dichlorobenzophenone: An organic compound with a similar aromatic structure.

    4-Iodobenzoic acid: A compound with a similar carboxamide functional group.

Uniqueness

(2E)-N-cyclopropyl-4-methyl-2-[(methylsulfonyl)imino]-2,3-dihydro-1,3-thiazole-5-carboxamide is unique due to its combination of a cyclopropyl group, a thiazole ring, and a methylsulfonyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C9H13N3O3S2

Molecular Weight

275.4 g/mol

IUPAC Name

N-cyclopropyl-2-(methanesulfonamido)-4-methyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C9H13N3O3S2/c1-5-7(8(13)11-6-3-4-6)16-9(10-5)12-17(2,14)15/h6H,3-4H2,1-2H3,(H,10,12)(H,11,13)

InChI Key

ORNNLPYGSCGZJB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NS(=O)(=O)C)C(=O)NC2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.